
Chlorcyclizine
Übersicht
Beschreibung
Chlorcyclizin ist ein Antihistaminikum der ersten Generation, das zur Gruppe der Diphenylmethylpiperazine gehört. Es wird in erster Linie zur Behandlung von Allergiesymptomen wie Rhinitis, Urtikaria und Pruritus eingesetzt. Darüber hinaus besitzt es einige anticholinerge, antiserotonerge und lokale Anästhesie-Eigenschaften. Chlorcyclizin wird auch als Antiemetikum eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Für die Synthese von Chlorcyclizin wurde ein einfacher und effizienter Weg entwickelt. Der gemeinsame Zwischenstoff 1-[(4-Chlorphenyl)(phenyl)-methyl]-piperazin wird aus (4-Chlorphenyl)(phenyl)-methanon in drei Schritten mit exzellenten Ausbeuten hergestellt. Der Syntheseansatz beginnt mit dem kommerziell erhältlichen (4-Chlorphenyl)(phenyl)-methanon, das bei Raumtemperatur mit Natriumborhydrid in Methanol behandelt wird, um das entsprechende Derivat von (4-Chlorphenyl)(phenyl)-methanol zu erhalten. Diese Verbindung wird dann in Gegenwart von Calciumchlorid mit Salzsäure umgesetzt, um 1-Chlor-4-[chloro-(phenyl)-methyl]-benzol zu erhalten. Schließlich wird dieser Zwischenstoff in Gegenwart von Kaliumcarbonat und Phasentransferkatalysator in Tetrahydrofuran unter Rückflussbedingungen mit Piperazin umgesetzt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Chlorcyclizinhydrochlorid umfasst drei Hauptschritte. Zuerst wird 4-Chlorditolylmethan mit Brom bromiert, um ein bromiertes Produkt zu bilden. Dieses bromierte Produkt wird dann einer Alkylierungsreaktion mit N-Methylpiperazin unterzogen. Nach der Ansäuerung und Salzbildung wird das Rohprodukt raffiniert und gereinigt, um Chlorcyclizinhydrochlorid zu erhalten .
Chemische Reaktionsanalyse
Chlorcyclizin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Chlorcyclizin kann zu Norchlorcyclizin oxidiert werden.
Reduktion: Die Reduktion von Chlorcyclizin kann zur Bildung verschiedener reduzierter Derivate führen.
Substitution: Chlorcyclizin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms am aromatischen Ring.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind Norchlorcyclizin und andere substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
Chlorcyclizin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung bei der Untersuchung von Antihistaminika und deren Synthese verwendet.
Biologie: Chlorcyclizin wird auf seine Auswirkungen auf Histaminrezeptoren und seine mögliche Verwendung bei der Behandlung allergischer Reaktionen untersucht.
Medizin: Es wird zur Behandlung von Allergiesymptomen und als Antiemetikum eingesetzt.
Industrie: Chlorcyclizin wird in der pharmazeutischen Industrie zur Herstellung von Antihistaminika verwendet.
Wirkmechanismus
Chlorcyclizin übt seine Wirkungen aus, indem es als Histamin-H1-Rezeptor-Antagonist wirkt. Es blockiert die Wirkung von Histamin an H1-Rezeptoren und verhindert die typische allergische Reaktion. Zusätzlich besitzt Chlorcyclizin anticholinerge, antiserotonerge und lokale Anästhesie-Eigenschaften, die zu seinem gesamten pharmakologischen Profil beitragen. Zu den beteiligten molekularen Zielstrukturen gehören Histamin-H1-Rezeptoren, cholinerge Rezeptoren und Serotoninrezeptoren .
Analyse Chemischer Reaktionen
Chlorcyclizine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form northis compound.
Reduction: The reduction of this compound can lead to the formation of various reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include northis compound and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis C Virus
Overview
Chlorcyclizine has demonstrated significant antiviral properties, particularly against the Hepatitis C virus (HCV). A study identified this compound as a potent inhibitor of HCV infection in vitro and in vivo, showing efficacy without significant cytotoxicity .
Mechanism of Action
The antiviral effect of this compound appears to target early stages of HCV infection, likely by inhibiting viral entry into host cells. This mechanism was confirmed through high-throughput screening and subsequent studies that indicated this compound's ability to synergize with other antiviral drugs such as ribavirin and interferon-α .
Clinical Studies
In a randomized clinical trial involving patients with chronic HCV, this compound was administered alone and in combination with ribavirin. While monotherapy did not yield significant results, 58% of participants receiving the combination therapy exhibited a greater than three-fold decline in HCV RNA levels, suggesting a potential synergistic effect .
Treatment of Erythropoietic Protoporphyria
Overview
This compound has also shown promise in treating erythropoietic protoporphyria (EPP), a rare genetic disorder that leads to toxic protoporphyrin accumulation in the liver and skin .
Mechanism of Action
Research indicates that this compound aids in the clearance of toxic porphyrins from the liver and reduces inflammation, which may help prevent severe liver damage associated with EPP. The drug's effectiveness was evaluated using zebrafish models, where its ability to reduce porphyrin accumulation was visually confirmed .
Clinical Implications
The findings suggest this compound could provide a simpler treatment option for EPP patients compared to liver transplantation. Ongoing research aims to initiate clinical trials to further explore this application .
Comparative Efficacy Data
The following table summarizes key findings from various studies on this compound's efficacy against HCV and EPP:
Wirkmechanismus
Chlorcyclizine exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the action of histamine at H1 receptors, preventing the typical allergic response. Additionally, this compound has anticholinergic, antiserotonergic, and local anesthetic properties, which contribute to its overall pharmacological profile. The molecular targets involved include histamine H1 receptors, cholinergic receptors, and serotonin receptors .
Vergleich Mit ähnlichen Verbindungen
Chlorcyclizin ähnelt anderen Antihistaminika der ersten Generation wie Cyclizin, Homochlorcyclizin und Meclizin. Es ist einzigartig in seiner Kombination aus antihistaminischen, anticholinergen, antiserotonergen und lokalen Anästhesie-Eigenschaften. Dies macht es besonders effektiv bei der Behandlung einer Vielzahl von Allergiesymptomen und als Antiemetikum .
Ähnliche Verbindungen
- Cyclizin
- Homochlorcyclizin
- Meclizin
- Cetirizin (Zyrtec)
- Diphenhydramin (Benadryl)
Chlorcyclizin zeichnet sich durch seine spezifische chemische Struktur und die Kombination der von ihm angebotenen pharmakologischen Wirkungen aus .
Biologische Aktivität
Chlorcyclizine (CCZ) is a first-generation antihistamine that has garnered attention for its potential antiviral properties, particularly against the Hepatitis C virus (HCV). This article delves into the biological activity of this compound, focusing on its antiviral mechanisms, pharmacokinetics, and clinical implications based on recent research findings.
Antiviral Mechanism Against Hepatitis C Virus
This compound has been identified as a potent inhibitor of HCV infection through various studies. The mechanism of action primarily involves the inhibition of viral entry into host cells. In vitro studies have demonstrated that CCZ effectively reduces HCV infection in human hepatoma cells and primary human hepatocytes. Notably, CCZ exhibited synergy with established anti-HCV drugs such as ribavirin and interferon-α, suggesting its potential role in combination therapies for chronic HCV infections .
Key Findings:
- Inhibition of Viral Entry : CCZ targets early stages of the HCV replication cycle, preventing the virus from entering host cells.
- Synergistic Effects : The combination of CCZ with other antiviral agents enhances the overall antiviral effect without significant cytotoxicity .
- Clinical Studies : In a clinical study involving 24 patients with chronic HCV, those treated with CCZ in combination with ribavirin showed a greater than three-fold decline in HCV RNA levels compared to monotherapy .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings. Studies indicate that CCZ has favorable absorption, distribution, metabolism, and excretion (ADME) properties:
- Absorption and Distribution : CCZ demonstrates a long half-life in human microsomes (>100 minutes), indicating prolonged action within the body.
- Liver Targeting : The compound shows preferential distribution to the liver, which is beneficial for targeting HCV infections .
- Metabolism : The primary metabolite, nor-chlorcyclizine (nor-CCZ), exhibits comparable antiviral activity but with higher cytotoxicity. Therefore, the parent compound is preferred for therapeutic use .
Comparative Efficacy of this compound Derivatives
Research has also focused on optimizing this compound derivatives to enhance their antiviral efficacy against various HCV genotypes. Table 1 summarizes the structure-activity relationships (SAR) and biological activities of selected this compound analogs:
Compound Name | Structure | EC50 (µM) | Cytotoxicity (CC50) | Comments |
---|---|---|---|---|
This compound | C17H22ClN | 0.5 | >1000 | Potent against HCV genotype 2 |
Nor-chlorcyclizine | C16H20ClN | 0.8 | 200 | Higher cytotoxicity than CCZ |
Compound 3 | TBD | 0.3 | TBD | Most active against multiple genotypes |
Case Studies and Clinical Implications
- Clinical Trial Overview : A randomized trial assessed the efficacy of this compound combined with ribavirin in chronic HCV patients. Results indicated that while CCZ monotherapy did not yield significant viral load reduction, the combination therapy resulted in notable declines in viral RNA levels in a subset of participants .
- Synergy Modeling : Mathematical modeling has predicted that the combination of this compound with ribavirin could achieve median effectiveness rates of up to 59% in blocking viral production and 78% in preventing infection .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAKBGANONZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048011 | |
Record name | Chlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
137-145 °C @ 0.1-0.15 MM HG | |
Record name | CHLORCYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
No Data | |
Record name | CHLORCYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 G SOL IN ABOUT 2 ML H2O, 11 ML ALC; 1 G SOL IN ABOUT 4 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE /CHLORCYCLIZINE HYDROCHLORIDE/, FREELY SOL IN WATER; SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/ | |
Record name | CHLORCYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ANTIHISTAMINES ACT AS PHARMACOLOGICAL ANTAGONISTS OF HISTAMINE AT MOST OF HISTAMINE RECEPTOR SITES, ALTHOUGH NOT BY PREVENTING RELEASE OF HISTAMINE. HEPATIC MICROSOMAL ENZYME-INDUCING PROPERTIES OF CHLORCYCLIZINE...HAVE SHORTENED DURATION OF ACTION OF SOME BARBITURATES AS A RESULT OF ENZYME INDUCTION., H1 antagonists inhibit most response of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown or in vitro. ... Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Antagonists/, All H1 antagonists ... can bind to H1 receptors in the CNS ... H1 antagonists can both stimulate and depress the CNS. /H1 Antagonists/, For more Mechanism of Action (Complete) data for CHLORCYCLIZINE (6 total), please visit the HSDB record page. | |
Record name | CHLORCYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil | |
CAS No. |
82-93-9 | |
Record name | (±)-Chlorcyclizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorcyclizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorcyclizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chlorcyclizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorcyclizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORCYCLIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26C4IP44P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORCYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorcyclizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 226-227 °C /CHLORCYCLIZINE HYDROCHLORIDE/ | |
Record name | Chlorcyclizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORCYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.